2',7'-Diiodofluorescein

Fluorescence spectroscopy Photophysics Quantum yield determination

2',7'-Diiodofluorescein (CAS 83498-89-9) is a halogenated xanthene dye belonging to the fluorescein family, distinguished by the regiospecific substitution of two iodine atoms at the 2' and 7' positions of the xanthene core. This precise iodination pattern confers a pronounced internal heavy-atom effect that dramatically alters the compound's excited-state dynamics relative to the parent fluorescein, redirecting excited-state energy from fluorescence into intersystem crossing and triplet-state population.

Molecular Formula C20H10I2O5
Molecular Weight 584.1 g/mol
CAS No. 83498-89-9
Cat. No. B12781739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Diiodofluorescein
CAS83498-89-9
Molecular FormulaC20H10I2O5
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)I)O)O)I
InChIInChI=1S/C20H10I2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
InChIKeyYUOSDRMYPOJFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',7'-Diiodofluorescein (CAS 83498-89-9) Procurement Guide: Sourcing a Regiospecifically Iodinated Xanthene Probe for Phosphorescence and Heavy-Atom Applications


2',7'-Diiodofluorescein (CAS 83498-89-9) is a halogenated xanthene dye belonging to the fluorescein family, distinguished by the regiospecific substitution of two iodine atoms at the 2' and 7' positions of the xanthene core [1]. This precise iodination pattern confers a pronounced internal heavy-atom effect that dramatically alters the compound's excited-state dynamics relative to the parent fluorescein, redirecting excited-state energy from fluorescence into intersystem crossing and triplet-state population [2]. The compound is formally designated as 3',6'-dihydroxy-2',7'-diiodospiro[isobenzofuran-1(3H),9'-(9H)xanthen]-3-one and possesses a molecular weight of 584.1 g/mol [1]. It serves as a niche research tool for applications that exploit phosphorescence, singlet oxygen generation, and redox-sensitive detection, rather than as a general-purpose fluorescent label.

Why 2',7'-Diiodofluorescein Cannot Be Replaced by Fluorescein, Dichlorofluorescein, or Non-Regiospecific Iodo-Fluoresceins


The regiospecific 2',7'-diiodo substitution pattern generates a photophysical profile that is quantitatively distinct from halogenated fluorescein analogs. The internal heavy-atom effect of iodine suppresses the fluorescence quantum yield to approximately Φf ≈ 0.02 while simultaneously enabling room-temperature phosphorescence (RTP) with lifetimes in the 130–140 ms range—a modality entirely absent in fluorescein and weak in chlorinated analogs [1]. Furthermore, the position of the halogen substituents critically determines the excited-state deactivation rates, meaning that 4',5'-diiodofluorescein or mixed iodo-derivatives cannot serve as drop-in replacements [2]. Generic substitution without verifying the exact iodination regiochemistry and associated analytical performance data will compromise experimental reproducibility and invalidate comparative quantitative analyses.

Quantitative Head-to-Head Evidence for 2',7'-Diiodofluorescein Differentiation from Closest Analogs


Fluorescence Quantum Yield: 2',7'-Diiodofluorescein vs. Fluorescein

The fluorescence quantum yield of 2',7'-diiodofluorescein is reported as approximately Φf ≈ 0.02, making it roughly 45- to 50-fold lower than the parent fluorescein, which exhibits Φf ≈ 0.92–0.95 in alkaline aqueous solution [1]. This near-total quenching of fluorescence is a direct consequence of the internal heavy-atom effect of iodine, which accelerates intersystem crossing (ISC) to the triplet manifold. In practical terms, 2',7'-diiodofluorescein is categorically unsuitable for fluorescence-intensity-based assays where fluorescein is the benchmark, and its procurement must be aligned with applications that specifically demand a weak fluorophore with high triplet yield.

Fluorescence spectroscopy Photophysics Quantum yield determination

Room-Temperature Phosphorescence Lifetime: 2',7'-Diiodofluorescein vs. Tetrabromofluorescein

In a direct comparative study, diiodofluorescein (DIF) and tetrabromofluorescein (TBF) were investigated for their solid-surface room-temperature phosphorescence (SS-RTP) behavior. Both compounds exhibited RTP lifetimes in the range of 130–140 ms when adsorbed on filter paper substrates under alkaline conditions [1]. The RTP polarization values were similarly low, ranging from 0.01 to 0.05, indicating comparable triplet-state emission dynamics. Critically, the pH dependence of RTP intensity was strongest under alkaline conditions for both dyes, establishing DIF as a viable phosphorescent probe with performance parameters approaching those of the more heavily brominated TBF, but with the additional advantage of a higher atomic number heavy atom (iodine) that can be exploited for enhanced spin-orbit coupling in specific sensor designs.

Room-temperature phosphorescence Solid-surface luminescence Triplet-state lifetime

Metal-Enhanced Phosphorescence Signal Amplification Factor

When 2',7'-diiodofluorescein is deposited on silver nanoparticle-coated filter paper, its room-temperature phosphorescence intensity increases by a factor of 2.5-fold compared to an identical control sample on untreated filter paper [1]. This enhancement originates from surface plasmon coupling to both singlet and triplet excited states, increasing the phosphorescence quantum yield at room temperature. While the absolute phosphorescence quantum yield of the unenhanced dye was not quantified in this study, the 2.5-fold amplification factor provides a clear, quantifiable benchmark for sensor development. This metal-enhancement behavior is specific to phosphorescent probes with accessible triplet states and would not be observable with purely fluorescent analogs such as fluorescein or 2',7'-dichlorofluorescein.

Metal-enhanced phosphorescence Silver nanoparticles Signal amplification

Singlet Oxygen Quantum Yield Ratio: Iodinated vs. Brominated Fluorescein Dextran Conjugates

In a comparative study of halogenated fluorescein-dextran conjugates, 4',5'-diiodofluorescein isothiocyanate dextran (I₂FD) and 2',4',5',7'-tetrabromofluorescein isothiocyanate dextran (Br₄FD) were evaluated as photosensitizers. The singlet oxygen quantum yield of the brominated conjugate (Br₄FD) was threefold higher than that of the iodinated conjugate (I₂FD), and Br₄FD was correspondingly threefold more efficient in photoinduced cytotoxicity against Dictyostelium discoideum amoebae [1]. Additionally, Br₄FD exhibited greater resistance to photobleaching than I₂FD. This dataset provides a critical class-level inference: within halogenated fluorescein dextran conjugates, the extent of halogenation and the nature of the halogen (Br vs. I) significantly modulate singlet oxygen generation efficiency, with the tetra-brominated species outperforming the di-iodinated species by a factor of three.

Singlet oxygen Photosensitization Photodynamic cytotoxicity

Analytical Detection Sensitivity: Diiodofluorescein vs. Dichlorofluorescein in Fluorescence Quenching Assays

In a fluorescence quenching method for carbazochromum (CBZC) determination, three dihalogenated fluorescein probes were compared: dichlorofluorescein (DCF), dibromofluorescein (DBF), and diiodofluorescein (DIF). The detection limits achieved were 3.3 ng/mL for the CBZC-DCF system, 5.7 ng/mL for the CBZC-DBF system, and 129.6 ng/mL for the CBZC-DIF system [1]. The DIF-based system exhibited approximately 39-fold lower sensitivity than the DCF system and approximately 23-fold lower than the DBF system, demonstrating that the heavy iodine atoms, while beneficial for phosphorescence applications, can compromise sensitivity in fluorescence quenching-based analytical methods due to the already low baseline fluorescence quantum yield.

Fluorescence quenching Analytical detection Pharmaceutical analysis

Triplet Quantum Yield Comparison Across Halogenated Fluoresceins: Iodo- vs. Bromo- vs. Chloro-Derivatives

A comprehensive photophysical study comparing several little-explored xanthene dyes, including 4',5'-diiodofluorescein, 4',5'-dibromofluorescein, and 2',7'-dichlorofluorescein, revealed a clear halogen-dependent trend in triplet quantum yields [1]. Iodo- and bromo-fluoresceins exhibited high triplet quantum yields (consistent with efficient intersystem crossing), while chlorinated fluoresceins showed values on the order of Φ_T ≈ 0.10. The study noted that chlorine, being a lighter halogen, induces a weaker heavy-atom effect, resulting in intersystem crossing that is not negligible but substantially lower than that of iodinated and brominated analogs. This class-level evidence establishes that 2',7'-diiodofluorescein belongs to the high-triplet-yield subclass of halogenated fluoresceins, in contrast to the moderate-triplet-yield chlorinated subclass.

Triplet quantum yield Intersystem crossing Photochemistry Laser flash photolysis

Validated Application Scenarios for 2',7'-Diiodofluorescein Based on Quantitative Differentiation Evidence


Solid-State Room-Temperature Phosphorescence Sensor Development

2',7'-Diiodofluorescein is uniquely suited for solid-surface phosphorescence sensor platforms where long-lived triplet emission (τ_RTP = 130–140 ms) enables time-resolved detection with minimal background fluorescence interference [1]. Its RTP performance is directly comparable to tetrabromofluorescein in terms of lifetime and polarization [1], while offering the option of metal-enhanced signal amplification (2.5-fold on silver nanoparticle substrates) for improved sensitivity [2]. This compound is the appropriate procurement choice when the analytical method explicitly requires room-temperature phosphorescence rather than fluorescence readout.

Photosensitizer Screening and Photodynamic Mechanism Studies Requiring Defined Singlet Oxygen Yields

For research programs investigating halogen-dependent singlet oxygen generation, 2',7'-diiodofluorescein serves as a defined di-iodinated reference point within the halogenated fluorescein series. Direct comparative data demonstrate that its dextran conjugate (I₂FD) produces a singlet oxygen quantum yield that is precisely threefold lower than the tetra-brominated analog (Br₄FD), with correspondingly lower photodynamic cytotoxicity [3]. This makes it a valuable calibration standard for structure-activity relationship studies where the degree and nature of halogenation must be systematically varied, rather than a candidate for maximum-efficiency photodynamic therapy.

Triplet-State Photochemistry and Radical Photoinitiator Research

The high triplet quantum yield of iodinated fluoresceins, confirmed by laser flash photolysis and distinguished from the moderate triplet yields (Φ_T ≈ 0.10) of chlorinated analogs, positions 2',7'-diiodofluorescein as a candidate photoinitiator or triplet sensitizer for polymerization reactions [4]. Efficient electron transfer from amine co-initiators (e.g., PAMAM dendrimers) to the dye's triplet state has been demonstrated, with radical formation efficiencies comparable to conventional tertiary amine systems [4]. Procurement for photoinitiating system development should prioritize iodo- or bromo-fluoresceins over chloro-analogs based on this triplet yield differential.

Radioiodination and Protein Labeling via [¹²⁵I]-Diiodofluorescein Isothiocyanate

The diiodofluorescein scaffold has been exploited for the synthesis of [¹²⁵I]-diiodofluorescein isothiocyanate (¹²⁵IFC), a cell-impermeant radioactive labeling reagent that enables high-specific-activity tagging of cell-surface proteins [5]. This application leverages the iodine atoms as sites for radioisotopic substitution while retaining the fluorescein core's antibody recognition properties for immunopurification. Procurement of the non-radioactive 2',7'-diiodofluorescein precursor is essential for laboratories synthesizing custom radioiodinated protein labeling reagents.

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